(R)-Necrocide 1

Description

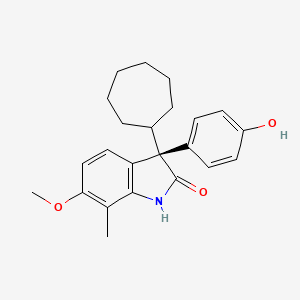

Structure

3D Structure

Properties

Molecular Formula |

C23H27NO3 |

|---|---|

Molecular Weight |

365.5 g/mol |

IUPAC Name |

(3R)-3-cycloheptyl-3-(4-hydroxyphenyl)-6-methoxy-7-methyl-1H-indol-2-one |

InChI |

InChI=1S/C23H27NO3/c1-15-20(27-2)14-13-19-21(15)24-22(26)23(19,16-7-5-3-4-6-8-16)17-9-11-18(25)12-10-17/h9-14,16,25H,3-8H2,1-2H3,(H,24,26)/t23-/m1/s1 |

InChI Key |

JLWDEIVDLTXBGE-HSZRJFAPSA-N |

Isomeric SMILES |

CC1=C(C=CC2=C1NC(=O)[C@]2(C3CCCCCC3)C4=CC=C(C=C4)O)OC |

Canonical SMILES |

CC1=C(C=CC2=C1NC(=O)C2(C3CCCCCC3)C4=CC=C(C=C4)O)OC |

Origin of Product |

United States |

Foundational & Exploratory

(R)-Necrocide 1: A Technical Guide for Its Use as a Negative Control in Cell Death Assays

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the intricate landscape of regulated cell death, the precise use of chemical probes is paramount for elucidating signaling pathways and validating potential therapeutic targets. Necrocide-1 (NC1) has emerged as an experimental inducer of tumor necrosis factor (TNF)-independent necrosis.[1][2][3] This guide focuses on its stereoisomer, (R)-Necrocide 1, and its application as a negative control in cell death assays. It is critical to distinguish the activity of the active (S)-isomer of Necrocide-1 from the canonical necroptosis pathway, as this context is essential for the proper use of this compound as a negative control.

Recent studies have functionally characterized Necrocide-1 as an inducer of a non-apoptotic, necrotic cell death that is independent of TNF signaling.[1][2] The active stereoisomer is (S)-Necrocide 1, while the (R)-form, often referred to as NC1i, is its inactive counterpart.[1] Importantly, cell death induced by (S)-Necrocide 1 is not inhibited by necroptosis inhibitors, indicating it triggers a distinct necrotic pathway.[1][3][4] Therefore, this compound serves as a specific negative control for the on-target effects of (S)-Necrocide 1, rather than as a general negative control for necroptosis.

The Necroptosis Signaling Pathway

Necroptosis is a form of regulated necrosis that is typically initiated by death receptor signaling, such as the tumor necrosis factor receptor 1 (TNFR1).[5][6][7][8][9] This pathway is critically dependent on the kinase activities of Receptor-Interacting Protein Kinase 1 (RIPK1) and RIPK3, and the subsequent phosphorylation and oligomerization of Mixed Lineage Kinase Domain-Like protein (MLKL), which executes cell death by disrupting the plasma membrane.[5][7][9]

When caspase-8 is inhibited, RIPK1 and RIPK3 can form a complex called the necrosome.[7][10] This leads to the phosphorylation of MLKL, its translocation to the plasma membrane, and ultimately, cell lysis.[7][9]

Mechanism of Action of (S)-Necrocide 1

(S)-Necrocide 1 induces a form of regulated necrosis that is distinct from the canonical necroptosis pathway.[1][3] Its mechanism involves the induction of mitochondrial reactive oxygen species (ROS) production.[1][3] The cell death induced by (S)-Necrocide 1 is not blocked by inhibitors of necroptosis, pyroptosis, or ferroptosis.[1][3] However, it is sensitive to the blockade of the mitochondrial permeability transition with cyclosporine A and quenching of mitochondrial ROS.[1]

This compound as a Negative Control

Given that this compound is the inactive stereoisomer of (S)-Necrocide 1, its primary utility is to serve as a negative control to demonstrate that the cellular effects observed with (S)-Necrocide 1 are due to its specific chemical structure and not due to off-target or non-specific effects.[1] When conducting experiments with (S)-Necrocide 1, a parallel treatment with this compound at the same concentration should ideally show no induction of cell death or the specific molecular markers being investigated.

It is crucial to understand that this compound is not a negative control for necroptosis in general. The appropriate negative control for canonical necroptosis would be a specific inhibitor of the pathway, such as Necrostatin-1 (Nec-1), which targets the kinase activity of RIPK1.[11][12]

Data Presentation: Quantitative Comparison

The following table summarizes the expected outcomes when using (S)-Necrocide 1, this compound, and the classic necroptosis inducer cocktail (TNF-α + Smac mimetic + z-VAD-fmk) with or without the necroptosis inhibitor Necrostatin-1.

| Treatment Group | Expected % Cell Death (e.g., PI positive) | Key Molecular Markers |

| Untreated Control | Baseline (~5%) | Basal p-MLKL |

| (S)-Necrocide 1 (e.g., 100 nM) | High (e.g., >70%) | Increased mitochondrial ROS, No change in p-MLKL |

| This compound (e.g., 100 nM) | Baseline (~5%) | No change in mitochondrial ROS or p-MLKL |

| TSZ (TNF-α + SM-164 + z-VAD-fmk) | High (e.g., >60%) | Increased p-MLKL |

| TSZ + Necrostatin-1 | Low (e.g., ~15%) | Reduced p-MLKL |

| (S)-Necrocide 1 + Necrostatin-1 | High (e.g., >70%) | No change in mitochondrial ROS, No change in p-MLKL |

Experimental Protocols

General Cell Culture and Reagents

-

Cell Line: A human cancer cell line sensitive to necroptosis and/or Necrocide-1 induced cell death (e.g., HT-29 or MCF-7).

-

Reagents:

-

(S)-Necrocide 1 and this compound (prepared in DMSO).

-

Human TNF-α (prepared in sterile PBS).

-

Smac mimetic (e.g., SM-164) (prepared in DMSO).

-

Pan-caspase inhibitor (e.g., z-VAD-fmk) (prepared in DMSO).

-

Necrostatin-1 (prepared in DMSO).

-

Propidium Iodide (PI) solution.

-

Annexin V-FITC.

-

MitoSOX™ Red mitochondrial superoxide (B77818) indicator.

-

Experimental Workflow for Cell Viability Assay

A typical workflow to assess cell viability using this compound as a negative control is depicted below.

Detailed Protocol: PI Staining for Cell Viability via Flow Cytometry

-

Cell Seeding: Seed cells in a 24-well plate at a density that will result in 70-80% confluency at the time of treatment. Allow cells to adhere for 24 hours.

-

Treatment: Prepare working solutions of (S)-Necrocide 1, this compound, and other treatment conditions in complete cell culture medium. Replace the medium in each well with the appropriate treatment solution. Include a vehicle control (e.g., DMSO at the same final concentration as the compounds).

-

Incubation: Incubate the cells for the desired time period (e.g., 24-48 hours) at 37°C and 5% CO2.

-

Cell Harvesting:

-

Carefully collect the supernatant from each well, which contains detached, dead cells.

-

Wash the adherent cells with PBS and detach them using trypsin.

-

Combine the supernatant and the trypsinized cells for each sample.

-

-

Centrifugation: Centrifuge the cell suspensions at 300 x g for 5 minutes.

-

Staining:

-

Flow Cytometry: Analyze the samples on a flow cytometer. The percentage of PI-positive cells represents the population of cells with compromised membrane integrity.

Protocol: Western Blot for p-MLKL

-

Cell Lysis: After treatment, wash cells with cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

-

SDS-PAGE and Transfer: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-PAGE gel and transfer to a PVDF membrane.

-

Immunoblotting:

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

-

Incubate with a primary antibody against phosphorylated MLKL (p-MLKL) overnight at 4°C.

-

Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate. Use a loading control, such as GAPDH or β-actin, to ensure equal protein loading.

Conclusion

This compound is an indispensable tool for researchers studying the specific cellular effects of its active stereoisomer, (S)-Necrocide 1. Its use as a negative control ensures that the observed induction of non-canonical necrotic cell death is a direct result of the specific chemical entity and not an artifact. However, it is imperative for scientists and drug development professionals to recognize that (S)-Necrocide 1 acts through a mechanism distinct from canonical necroptosis. Therefore, this compound should not be used as a universal negative control for necroptosis. For inhibiting the canonical necroptosis pathway, specific inhibitors such as Necrostatin-1 remain the gold standard. A clear understanding of these distinctions is fundamental to the rigorous design and interpretation of cell death assays.

References

- 1. Necrocide 1 mediates necrotic cell death and immunogenic response in human cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Necrocide 1 mediates necrotic cell death and immunogenic response in human cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. medchemexpress.com [medchemexpress.com]

- 5. Initiation and execution mechanisms of necroptosis: an overview - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Necroptotic Cell Death Signaling and Execution Pathway: Lessons from Knockout Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. creative-diagnostics.com [creative-diagnostics.com]

- 9. Necroptosis molecular mechanisms: Recent findings regarding novel necroptosis regulators - PMC [pmc.ncbi.nlm.nih.gov]

- 10. benchchem.com [benchchem.com]

- 11. invivogen.com [invivogen.com]

- 12. Necrostatin-1 Attenuates Ischemia Injury Induced Cell Death in Rat Tubular Cell Line NRK-52E through Decreased Drp1 Expression [mdpi.com]

Stereoisomer Showdown: (S)-Necrocide 1 Emerges as the Potent Inducer of a Novel Necrotic Pathway

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Central Point, Shanghai, China - In the landscape of cancer therapeutics, the quest for novel cell death pathways that can bypass apoptosis resistance is of paramount importance. Necrocide 1 (NC1), a third-generation 1,3-dihydroindole-2-one derivative, has been identified as a potent inducer of a unique form of TNF-independent necrosis. Crucially, this biological activity is stereospecific, with the (S)-enantiomer, (S)-Necrocide 1, demonstrating high potency, while its counterpart, (R)-Necrocide 1, remains inactive. This guide provides a comprehensive technical overview of the differential activity of these stereoisomers, detailing the underlying signaling pathways and the experimental methodologies used in their characterization.

Data Presentation: Quantitative Comparison of (R)- and (S)-Necrocide 1 Activity

The cytotoxic activity of the Necrocide 1 stereoisomers has been evaluated across a panel of human cancer cell lines. The (S)-enantiomer consistently demonstrates potent nanomolar efficacy, whereas the (R)-enantiomer is largely devoid of activity.

Table 1: IC50 Values of (S)-Necrocide 1 in Human Cancer Cell Lines

| Cell Line | Cancer Type | IC50 (nM) |

| MCF-7 | Breast Cancer | 0.48[1] |

| PC3 | Prostate Cancer | 2[1] |

IC50 values were determined after 72 hours of treatment.[1]

A direct comparison in MCF-7 breast cancer cells starkly illustrates the stereospecificity of Necrocide 1. As shown in dose-response analyses, (S)-Necrocide 1 induces cell death in a concentration-dependent manner, while this compound fails to elicit a cytotoxic response even at significantly higher concentrations.

Signaling Pathways of (S)-Necrocide 1-Induced Necrosis

(S)-Necrocide 1 triggers a distinct regulated necrotic cell death pathway that is independent of established necroptosis (RIPK1/RIPK3/MLKL-mediated), ferroptosis, and pyroptosis pathways. The mechanism is characterized by the induction of mitochondrial reactive oxygen species (ROS) and is dependent on the mitochondrial permeability transition pore (mPTP).

The signaling cascade is initiated by the engagement of (S)-Necrocide 1 with its cellular target, leading to a surge in mitochondrial ROS. This oxidative stress is a critical upstream event, as quenching of mitochondrial ROS abrogates the cytotoxic effects. The accumulation of ROS subsequently leads to the opening of the mPTP, a process involving Cyclophilin D (CypD). This results in the loss of mitochondrial membrane potential (Δψm), mitochondrial swelling, and ultimately, rupture of the plasma membrane, releasing cellular contents and damage-associated molecular patterns (DAMPs).

References

For Researchers, Scientists, and Drug Development Professionals

An In-Depth Technical Guide to Necrostatin-1i: An Inactive Analogue for In Vitro Necroptosis Studies

Introduction

Necroptosis is a form of regulated necrosis, or programmed cell death, that is typically initiated when apoptosis is inhibited. Unlike the immunologically silent process of apoptosis, necroptosis results in the rupture of the plasma membrane and the release of cellular contents, which can trigger an inflammatory response.[1][2][3] This pathway is mediated by a core signaling cascade involving Receptor-Interacting Protein Kinase 1 (RIPK1), RIPK3, and Mixed Lineage Kinase Domain-Like protein (MLKL).[3][4]

Necrostatin-1 (Nec-1) was identified as a potent and specific small-molecule inhibitor of the kinase activity of RIPK1, making it an invaluable tool for studying the role of necroptosis in various physiological and pathological conditions. To distinguish the specific effects of RIPK1 inhibition from potential off-target effects, researchers require a suitable negative control. Necrostatin-1i (Nec-1i) was developed for this purpose. It is a demethylated variant of Nec-1, designed to be an inactive analogue.

However, accumulating evidence suggests that Nec-1i is not entirely inert. While it is substantially less potent against RIPK1 than Nec-1, it can exhibit inhibitory activity at higher concentrations and in certain cellular or in vivo contexts. Both Nec-1 and Nec-1i have also been shown to inhibit indoleamine 2,3-dioxygenase (IDO), an enzyme involved in immune regulation, which can confound the interpretation of results in inflammatory disease models.

This guide provides a comprehensive overview of Nec-1i, its properties, its use as a negative control in in vitro studies of necroptosis, and the critical considerations for interpreting the resulting data. It also introduces Necrostatin-1s (Nec-1s), a more stable and specific RIPK1 inhibitor that lacks IDO activity, as a superior alternative for certain experimental designs.

Chemical and Physical Properties

A clear understanding of the physicochemical properties of these compounds is essential for proper handling, storage, and use in experimental settings.

| Property | Necrostatin-1 (Nec-1) | Necrostatin-1i (Nec-1i) | Necrostatin-1s (Nec-1s) |

| Synonyms | 5-(1H-Indol-3-ylmethyl)-3-methyl-2-thioxo-4-imidazolidinone | 5-(1H-indol-3-ylmethyl)-2-thioxo-4-imidazolidinone | 7-Chloro-O-Nec-1 |

| CAS Number | 4311-88-0 | 64419-92-7 | 852391-15-2 |

| Molecular Formula | C₁₃H₁₃N₃OS | C₁₂H₁₁N₃OS | C₁₃H₁₂ClN₃O₂ |

| Molecular Weight | 259.33 g/mol | 245.3 g/mol | 277.7 g/mol |

| Purity | ≥ 95% (Typical) | ≥ 98% (Typical) | >98% |

| Solubility | DMSO (~38 mM) | DMSO (~10 mg/ml) | DMSO (~25 mg/ml) |

Mechanism of Action and Signaling Pathway

Nec-1 functions as an allosteric inhibitor of RIPK1. It binds to a hydrophobic pocket in the kinase domain, locking RIPK1 in an inactive conformation and preventing its autophosphorylation, a critical step for the induction of necroptosis. Nec-1i is intended to lack this inhibitory activity.

The canonical necroptosis pathway, typically induced by Tumor Necrosis Factor-alpha (TNF-α) in the absence of caspase-8 activity, is illustrated below.

Quantitative Comparison of In Vitro Activity

The potency of Nec-1, Nec-1i, and Nec-1s varies significantly. The following table summarizes key quantitative data from in vitro kinase and cellular necroptosis assays.

| Compound | Target/Assay | Cell Line / System | Potency (IC₅₀ / EC₅₀) | Reference |

| Necrostatin-1 | RIPK1 Kinase Activity | Recombinant human RIPK1 | IC₅₀ ≈ 200-500 nM | |

| TNF-α Induced Necroptosis | Human 293T cells | EC₅₀ = 490 nM | ||

| IDO Activity | Recombinant human IDO | IC₅₀ ≈ 10 µM | ||

| Necrostatin-1i | RIPK1 Kinase Activity | Recombinant human RIPK1 | > 100-fold less potent than Nec-1 | |

| TNF-α Induced Necroptosis | Mouse L929sA cells | ~10-fold less potent than Nec-1 | ||

| IDO Activity | Recombinant human IDO | Similar potency to Nec-1 | ||

| Necrostatin-1s | RIPK1 Kinase Activity | Recombinant human RIPK1 | IC₅₀ = 210 nM | |

| TNF-α Induced Necroptosis | Mouse L929sA cells | Equipotent to Nec-1 | ||

| IDO Activity | Recombinant human IDO | No inhibition observed |

Experimental Protocols for In Vitro Studies

Accurate and reproducible data depend on well-defined experimental protocols. The following are generalized methodologies for key in vitro assays used to study necroptosis.

Cellular Necroptosis Assay

This assay measures the ability of compounds to inhibit necroptosis in a cellular context.

-

Cell Lines: Human HT-29 or mouse L929 cells are commonly used.

-

Materials:

-

Selected cell line

-

Complete culture medium

-

TNF-α (human or mouse, as appropriate)

-

Pan-caspase inhibitor (e.g., zVAD-fmk)

-

SMAC mimetic (e.g., SM-164) (optional, enhances TNF-α signaling)

-

Nec-1 (positive control), Nec-1i (negative control)

-

Cell viability reagent (e.g., Propidium Iodide (PI), LDH assay kit)

-

Phosphate Buffered Saline (PBS)

-

-

Protocol:

-

Cell Seeding: Plate cells in a 96-well plate at a density that will result in a sub-confluent monolayer on the day of the experiment. Allow cells to adhere overnight.

-

Pre-treatment: Remove the culture medium. Add fresh medium containing the desired concentrations of Nec-1, Nec-1i, or vehicle control (e.g., DMSO). It is crucial to perform a dose-response curve for all compounds. Incubate for 1-2 hours.

-

Necroptosis Induction: Add the necroptosis-inducing stimuli. A common combination for HT-29 cells is TNF-α (e.g., 20 ng/mL), a SMAC mimetic (e.g., 100 nM), and zVAD-fmk (e.g., 20 µM).

-

Incubation: Incubate the plate for a predetermined time (e.g., 6-24 hours), which should be optimized for the specific cell line.

-

Assessment of Cell Death:

-

PI Staining: Add Propidium Iodide to the wells. Analyze via fluorescence microscopy or flow cytometry to quantify the percentage of PI-positive (necrotic) cells.

-

LDH Release: Collect the cell culture supernatant and measure the activity of lactate (B86563) dehydrogenase (LDH), an enzyme released from cells with compromised membrane integrity, using a commercial kit.

-

-

In Vitro RIPK1 Kinase Assay

This biochemical assay directly measures the inhibition of RIPK1's enzymatic activity.

-

Materials:

-

Recombinant human RIPK1 protein

-

Kinase assay buffer

-

Nec-1, Nec-1i

-

[γ-³²P]ATP (for radioactive assay) or unlabeled ATP

-

Antibody against phosphorylated RIPK1 (p-Ser166) (for Western blot detection)

-

-

Protocol:

-

Inhibitor Pre-incubation: In a microcentrifuge tube, mix recombinant RIPK1 with the desired concentrations of Nec-1 or Nec-1i in kinase buffer. Incubate for 20-30 minutes at room temperature to allow for binding.

-

Kinase Reaction: Initiate the autophosphorylation reaction by adding ATP (either radiolabeled or unlabeled). Incubate for 30-60 minutes at 30°C.

-

Termination: Stop the reaction by adding SDS-PAGE loading buffer.

-

Detection:

-

Radioactive Method: Separate the proteins by SDS-PAGE. Transfer the gel to a nitrocellulose membrane and expose it to autoradiography film to detect the incorporation of ³²P, indicating autophosphorylation.

-

Western Blot Method: Separate proteins by SDS-PAGE and transfer to a membrane. Probe with a primary antibody specific for phosphorylated RIPK1 (e.g., p-Ser166) followed by a horseradish peroxidase (HRP)-conjugated secondary antibody. Visualize using an enhanced chemiluminescence (ECL) substrate.

-

-

Western Blot Analysis of Necroptosis Markers

This method confirms the engagement of the necroptosis pathway within cells by detecting the phosphorylation of key signaling proteins.

-

Protocol:

-

Cell Treatment: Treat cells in a 6-well plate format as described in the Cellular Necroptosis Assay.

-

Cell Lysis: After the incubation period, wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

-

SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-PAGE gel, separate the proteins, and transfer them to a PVDF or nitrocellulose membrane.

-

Immunoblotting: Block the membrane and probe with primary antibodies against p-RIPK1, p-RIPK3, p-MLKL, and total protein levels as loading controls (e.g., total RIPK1, β-Actin).

-

Detection: Use an appropriate HRP-conjugated secondary antibody and visualize with an ECL substrate.

-

Critical Considerations for Interpreting Results with Nec-1i

Given that Nec-1i is not completely inactive, careful interpretation of experimental data is paramount.

-

Dose-Response: Always perform a full dose-response analysis for both Nec-1 and Nec-1i. Nec-1i may show effects at high concentrations (>10 µM) that could be misinterpreted as non-specific if only a single high dose is used.

-

Species Specificity: The relative potency of Nec-1i can differ between species. For instance, it shows greater residual activity in mouse cells compared to human cells. This must be considered when choosing cell lines and interpreting results.

-

Off-Target Effects: The primary known off-target effect for both Nec-1 and Nec-1i is the inhibition of IDO. If studying necroptosis in an immunological context, this can be a significant confounder. In such cases, using Nec-1s, which does not inhibit IDO, is strongly recommended as the active compound.

-

Antioxidant Activity: Recent studies have suggested that both Nec-1 and Nec-1i possess direct radical scavenging abilities, particularly against superoxide (B77818) anions, which is independent of RIPK1 inhibition. This antioxidant property could contribute to their protective effects in models where oxidative stress is a key factor.

Conclusion

Necrostatin-1i serves as a widely used control for in vitro studies of necroptosis. Its utility lies in its structural similarity to Necrostatin-1 but with significantly reduced potency against RIPK1 kinase. However, researchers must remain vigilant about its potential for residual activity at higher concentrations, its off-target inhibition of IDO, and its species-dependent effects. When used judiciously alongside comprehensive dose-response analyses, Nec-1i can be an effective tool to help delineate the specific role of RIPK1-mediated necroptosis. For studies where IDO inhibition is a concern or a more specific RIPK1 inhibitor is desired, Necrostatin-1s represents a superior alternative.

References

- 1. Initiation and execution mechanisms of necroptosis: an overview - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Necroptotic Cell Death Signaling and Execution Pathway: Lessons from Knockout Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 3. creative-diagnostics.com [creative-diagnostics.com]

- 4. researchgate.net [researchgate.net]

Understanding the Stereospecificity of Necrocide 1's Target: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Necrocide 1 (NC1), a potent inducer of regulated necrosis, has emerged as a molecule of interest in cancer research due to its ability to trigger immunogenic cell death. A critical aspect of its mechanism is the stereospecificity of its interaction with its molecular target. This technical guide provides an in-depth analysis of the stereoselective targeting of the transient receptor potential melastatin 4 (TRPM4) ion channel by Necrocide 1. It consolidates quantitative data, details key experimental protocols, and visualizes the underlying molecular pathways and experimental workflows to offer a comprehensive resource for researchers in the field.

Introduction

Necrocide 1 is a small molecule that induces a form of regulated necrosis termed "necrosis by sodium overload" (NECSO).[1] This process is initiated by the persistent activation of its direct target, the TRPM4 ion channel, leading to a massive influx of sodium ions, subsequent cell swelling, and plasma membrane rupture.[1][2] Notably, the biological activity of Necrocide 1 is highly stereospecific. The active compound is the (S)-enantiomer, while its (R)-stereoisomer is inactive, highlighting a precise molecular recognition event at the target site.[3][4][5] Understanding this stereospecificity is paramount for the rational design of more potent and selective TRPM4 modulators for therapeutic applications. This guide will dissect the experimental evidence that establishes and quantifies this stereoselective interaction.

The Molecular Target: TRPM4

The primary target of Necrocide 1 is the transient receptor potential melastatin 4 (TRPM4), a calcium-activated, non-selective monovalent cation channel.[2] TRPM4 is implicated in a variety of physiological processes, and its dysregulation has been linked to several disease states. NC1 acts as a selective agonist of human TRPM4, causing sustained channel opening.[1] This activity is species-specific, as NC1 does not activate the murine ortholog of TRPM4.[1]

Stereospecificity of Necrocide 1 Activity

The cytotoxic effects of Necrocide 1 are strictly dependent on its stereochemistry. The (S)-enantiomer, referred to as Necrocide 1 (NC1), potently induces cell death in susceptible cancer cell lines, whereas the (R)-enantiomer, referred to as Necrocide 1 inactive (NC1i), is devoid of this activity.[3][4] This stark difference in biological effect underscores the importance of the three-dimensional arrangement of the molecule for its interaction with TRPM4.

Quantitative Analysis of Stereospecific Activity

The differential activity of the Necrocide 1 stereoisomers has been quantified using cell viability assays. The half-maximal inhibitory concentration (IC50) values demonstrate a significant disparity in potency between the active and inactive forms.

| Compound | Stereoisomer | Cell Line | Assay Type | IC50 (nM) | Reference |

| Necrocide 1 (NC1) | (S) | MCF-7 | WST-1 | ~50 | [1] |

| Necrocide 1 inactive (NC1i) | (R) | MCF-7 | WST-1 | >10,000 | [1] |

| Necrocide 1 (NC1) | (S) | PC-3 | WST-1 | 2 | [6] |

Note: The IC50 value for NC1 in MCF-7 cells is estimated from the dose-response curve presented in Zhang et al., 2023. The IC50 for NC1i is significantly greater than the highest concentration tested.

Signaling Pathway and Experimental Workflows

Necrocide 1-Induced NECSO Signaling Pathway

Necrocide 1's mechanism of action involves a direct interaction with the TRPM4 channel, leading to a cascade of events culminating in necrotic cell death. This pathway is distinct from other forms of regulated cell death, such as necroptosis, which is mediated by RIPK1.[3][4][5]

Caption: Signaling pathway of Necrocide 1-induced NECSO.

Experimental Workflow for Assessing Stereospecificity

A multi-step workflow is employed to characterize the stereospecific targeting of TRPM4 by Necrocide 1, from initial cell viability screening to direct target engagement and functional channel modulation assays.

References

- 1. Necrocide 1 mediates necrotic cell death and immunogenic response in human cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. tandfonline.com [tandfonline.com]

- 4. Research on the correlation between lung adenocarcinoma and necrosis by sodium overload - PMC [pmc.ncbi.nlm.nih.gov]

- 5. biorxiv.org [biorxiv.org]

- 6. medchemexpress.com [medchemexpress.com]

(R)-Necrocide 1 CAS number and supplier information

An In-depth Technical Guide to (R)-Necrocide 1 for Drug Development Professionals

Introduction

Necrocide 1 (NC1) is a novel experimental compound identified as a potent inducer of a regulated, non-apoptotic form of cell death in human cancer cells.[1][2][3] It operates through a unique mechanism distinct from established cell death pathways such as apoptosis, necroptosis, pyroptosis, and ferroptosis.[1] Specifically, Necrocide 1 is a selective agonist of the Transient Receptor Potential Melastatin 4 (TRPM4) ion channel, triggering a cascade of events leading to necrotic cell death through sodium overload (NECSO).[4] This compound and its stereoisomers, including this compound, have shown significant anti-tumor activity in vitro and in vivo, making them promising candidates for anticancer therapy. This guide provides a comprehensive overview of this compound, including its chemical properties, suppliers, mechanism of action, and relevant experimental data and protocols.

Compound Identification and Supplier Information

This compound is a specific stereoisomer of the parent compound Necrocide 1. It is crucial to use the correct CAS number to ensure the procurement of the correct enantiomer for research purposes.

| Identifier | Value | Reference |

| Compound Name | This compound | |

| CAS Number | 1247028-62-1 | |

| Molecular Formula | C23H27NO3 | |

| Molecular Weight | 365.5 g/mol | |

| IUPAC Name | (3R)-3-cycloheptyl-3-(4-hydroxyphenyl)-6-methoxy-7-methyl-1H-indol-2-one | |

| Synonyms | HY-14307A, CHEMBL1259143 |

Note: The CAS number for the racemic or unspecified "Necrocide 1" is 1247028-61-0.

Verified Suppliers:

A number of chemical suppliers provide this compound for research purposes. Researchers should verify the purity and identity of the compound upon receipt. Potential suppliers include:

-

MedChemExpress

-

Cenmed Enterprises

-

TargetMol

-

Aladdin Scientific

Mechanism of Action and Signaling Pathway

Necrocide 1 induces a unique form of regulated necrosis. Unlike apoptosis, this process is not dependent on caspases and is not inhibited by the overexpression of anti-apoptotic proteins like BCL2. The cell death mechanism is also distinct from necroptosis, as it is not blocked by inhibitors of RIPK1, and from ferroptosis and pyroptosis.

The primary mechanism involves the following steps:

-

TRPM4 Agonism : Necrocide 1 acts as a selective agonist for the human TRPM4 ion channel. This channel is a calcium-activated non-selective cation channel.

-

Sodium Overload (NECSO) : Activation of TRPM4 leads to a massive influx of sodium ions (Na+) into the cell. This disrupts the ionic homeostasis, causing K+ efflux, membrane depolarization, and subsequent cellular edema or swelling, which are characteristic features of necrosis.

-

Mitochondrial ROS Production : The ionic imbalance and cellular stress trigger the production of reactive oxygen species (ROS) by the mitochondria. This mitochondrial ROS production is a critical step, and its inhibition can block Necrocide 1-induced cell death.

-

Immunogenic Cell Death (ICD) : Necrocide 1-induced necrosis is immunogenic. It results in the exposure of calreticulin (B1178941) (CALR) on the cell surface and the secretion of ATP and high mobility group box 1 (HMGB1). These molecules act as damage-associated molecular patterns (DAMPs), which can stimulate an anti-tumor immune response.

Caption: Signaling pathway of Necrocide 1-induced cell death.

Quantitative Data Summary

The following tables summarize the key quantitative data reported for Necrocide 1 in various experimental settings.

Table 1: In Vitro Activity of Necrocide 1

| Parameter | Cell Line | Value | Description | Reference |

| EC50 | Human TRPM4 | 306.3 nM | Half-maximal effective concentration for TRPM4 agonism. | |

| IC50 | MCF-7 (Breast Cancer) | 0.48 nM | Half-maximal inhibitory concentration for antiproliferative activity (72h). | |

| IC50 | PC3 (Prostate Cancer) | 2 nM | Half-maximal inhibitory concentration for antiproliferative activity (72h). |

Table 2: In Vivo Antitumor Efficacy of Necrocide 1

| Dosage & Administration | Xenograft Model | Outcome | Reference |

| 20 mg/kg, i.v. (days 0, 7) | PC3 Rat Xenograft | Potent antitumor efficacy. | |

| 40 mg/kg, i.v. (days 0, 28) | PC3 Nude Mice Xenograft | Significant and sustained tumor regression. | |

| 100 mg/kg, i.g. (3x/week, 2 weeks) | PC3 Athymic Mice Xenograft | Reduced tumor growth. | |

| 30 mg/kg, i.v. (3x/week, 2 weeks) | MCF-7 Athymic Mice Xenograft | Suppressed tumor growth. |

Experimental Protocols

This section provides an overview of methodologies used to characterize the effects of Necrocide 1.

1. Protocol: In Vitro Cell Viability and Death Assay

This protocol is designed to assess the cytotoxic effects of Necrocide 1 on cancer cell lines.

-

Cell Culture : Plate human cancer cells (e.g., MCF-7, PC3) in 96-well plates at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

-

Compound Treatment : Prepare serial dilutions of this compound in appropriate cell culture medium. Replace the existing medium with the medium containing the compound or vehicle control (e.g., DMSO).

-

Incubation : Incubate the plates for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.

-

Viability Measurement : Assess cell viability using a standard method such as MTT, MTS, or a commercial kit that measures ATP content (e.g., CellTiter-Glo®). Read the absorbance or luminescence according to the manufacturer's instructions.

-

Data Analysis : Normalize the data to the vehicle-treated control cells. Plot the cell viability against the compound concentration and calculate the IC50 value using non-linear regression analysis.

2. Protocol: Measurement of Mitochondrial ROS Production

This protocol uses a fluorescent probe to detect mitochondrial reactive oxygen species.

-

Cell Treatment : Seed cells (e.g., MCF-7) in 6-well plates or on coverslips. Treat the cells with the desired concentration of this compound (e.g., 50-100 nM) for a short duration (e.g., 1-4 hours). Include a vehicle control and a positive control (e.g., Antimycin A).

-

Probe Loading : After treatment, wash the cells with a warm buffer (e.g., PBS or HBSS). Load the cells with a mitochondrial ROS-specific probe, such as MitoSOX™ Red, by incubating them in a solution containing the probe for 10-30 minutes at 37°C, protected from light.

-

Analysis :

-

Flow Cytometry : Detach the cells, wash them, and resuspend them in a suitable buffer for flow cytometry. Analyze the fluorescence intensity in the appropriate channel (e.g., PE for MitoSOX™ Red).

-

Fluorescence Microscopy : If cells were grown on coverslips, mount them on slides and visualize them using a fluorescence microscope.

-

-

Data Interpretation : An increase in fluorescence intensity in Necrocide 1-treated cells compared to the control indicates an increase in mitochondrial ROS production.

Caption: Workflow for assessing Necrocide 1-induced ROS production.

Logical Relationships: Necrocide 1 vs. Other Cell Death Pathways

Necrocide 1's mechanism is defined by its independence from the canonical machinery of other major cell death pathways. Understanding these distinctions is critical for its development as a therapeutic agent, particularly for cancers that have developed resistance to apoptosis-inducing drugs.

Caption: Necrocide 1's independence from other cell death pathways.

References

- 1. Necrocide 1 mediates necrotic cell death and immunogenic response in human cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Necrocide 1 mediates necrotic cell death and immunogenic response in human cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

An In-depth Technical Guide to the Discovery and Rationale for Using Necrocide-1

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Necrocide-1 (NC1) has emerged as a potent, experimental anti-cancer agent that induces a unique form of regulated necrosis in human cancer cells. A critical aspect of its discovery is its stereospecificity; the biological activity is exclusively attributed to the (S)-enantiomer, while the (R)-enantiomer is inactive. This guide elucidates the discovery of (S)-Necrocide-1, clarifies the role of the (R)-enantiomer as an inactive control, and details the current understanding of its mechanisms of action, which diverge from classical necroptosis. The primary rationale for its use lies in its nanomolar potency against a range of cancer cell lines, its selectivity for malignant cells over normal cells, and its capacity to induce immunogenic cell death (ICD), positioning it as a promising candidate for cancer therapy and immuno-oncology research.

Discovery and the Critical Role of Stereochemistry

Necrocide-1 was identified as a third-generation small molecule, optimized from a series of compounds demonstrating robust anti-tumor activity.[1] The key breakthrough in its development was the discovery that its cell-killing ability is stereospecific. The active compound is (S')-3-cycloheptyl-3-(4-hydroxyphenyl)6-methoxy-7-methyl-1,3-dihydroindole-2-one , hereafter referred to as (S)-Necrocide-1 .[1]

Conversely, its enantiomer, (R)-Necrocide-1 , is biologically inactive and serves as an essential negative control in experiments to demonstrate the specific effects of the (S) form.[1] Early studies confirmed that (S)-Necrocide-1 induces a non-apoptotic, necrotic morphology in cancer cells at nanomolar concentrations, an effect not observed with its (R) stereoisomer.[2] This stereoselectivity is a cornerstone of its rationale, indicating a specific molecular target interaction.

Rationale for Use: A Selective, Immunogenic Necrosis Inducer

The primary rationale for investigating (S)-Necrocide-1 is its potential as a novel anti-cancer therapeutic. Key attributes include:

-

Potency and Selectivity: (S)-Necrocide-1 exhibits high potency, with IC50 values in the low nanomolar range across a panel of human cancer cell lines.[1] Crucially, it shows minimal toxicity to non-transformed, normal cells even at micromolar concentrations.

-

Overcoming Apoptosis Resistance: Many cancers develop resistance to conventional therapies by disabling apoptotic pathways. (S)-Necrocide-1 circumvents this by inducing a distinct, non-apoptotic cell death pathway, offering a therapeutic strategy for apoptosis-resistant tumors.

-

Induction of Immunogenic Cell Death (ICD): (S)-Necrocide-1-induced necrosis is immunogenic. It triggers the release of damage-associated molecular patterns (DAMPs), including the surface exposure of calreticulin (B1178941) (CALR), secretion of ATP, and release of high mobility group box 1 (HMGB1). These signals can stimulate an anti-tumor immune response, suggesting its potential in combination with immunotherapy.

Evolving Understanding of the Mechanism of Action

Initial hypotheses centered on (S)-Necrocide-1 acting as an inhibitor of Receptor-Interacting serine/threonine-Protein Kinase 1 (RIPK1), a key mediator of the classical necroptosis pathway, similar to Necrostatin-1 (Nec-1). However, subsequent research has revealed a distinct and novel mechanism.

The Initial Hypothesis: RIPK1-Mediated Necroptosis (Contextual Overview)

Necroptosis is a form of regulated necrosis initiated by death receptors like TNFR1. When caspase-8 is inhibited, RIPK1 and RIPK3 form a complex called the necrosome, leading to the phosphorylation of Mixed Lineage Kinase domain-Like pseudokinase (MLKL), which executes cell death by disrupting the plasma membrane. While this pathway was an early consideration for NC1, it has been largely ruled out. Pharmacological and genetic inhibition of necroptosis fails to block (S)-Necrocide-1-mediated cell death.

Caption: Hypothesized RIPK1-mediated necroptosis pathway.

Confirmed Mechanism I: Mitochondrial ROS-Dependent Regulated Necrosis

A primary mechanism of (S)-Necrocide-1 is the induction of a bona fide necrotic pathway that is dependent on mitochondrial reactive oxygen species (ROS). Experiments show that (S)-Necrocide-1 treatment leads to a rapid increase in mitochondrial ROS. This cell death pathway is not blocked by inhibitors of necroptosis, ferroptosis, or pyroptosis, but can be prevented by quenching mitochondrial ROS, highlighting it as a distinct form of regulated necrosis.

References

A Technical Guide to the Stereoselective Inertness of (R)-Necrocide 1

Abstract: Necrocide-1 (NC1) is a potent, third-generation small molecule inducer of a non-apoptotic, necrotic cell death pathway in human cancer cells.[1] Its cytotoxic activity is highly dependent on its stereochemistry. The (S)-enantiomer is biologically active at nanomolar concentrations, while the (R)-enantiomer, hereafter referred to as (R)-Necrocide 1, is biologically inert.[1][2] This guide provides a detailed characterization of the biological inertness of this compound, contextualized by the potent activity of its (S)-stereoisomer. We present comparative quantitative data, detailed experimental protocols for assessing bioactivity, and diagrams illustrating the mechanistic and logical basis for this stereoselective effect.

Introduction: The Stereochemical Basis of Necrocide 1 Activity

Necrocide-1, chemically known as (S)-3-cycloheptyl-3-(4-hydroxyphenyl)-6-methoxy-7-methyl-1,3-dihydroindole-2-one, induces a unique form of regulated necrosis in various human cancer cell lines.[1][3] This cell death pathway is independent of traditional necroptosis (RIPK1/RIPK3/MLKL-mediated), pyroptosis, and ferroptosis. Instead, the mechanism of the active (S)-isomer is dependent on the generation of mitochondrial reactive oxygen species (ROS).

Crucially, this biological activity is exclusive to the (S)-stereoisomer. Its enantiomer, this compound, serves as a vital negative control in experimental settings, demonstrating that the specific three-dimensional arrangement of the molecule is critical for its interaction with cellular targets and the subsequent initiation of the cell death cascade. This document characterizes the biological inertness of the (R)-isomer.

Quantitative Analysis of Stereoisomer Activity

The profound difference in biological activity between the (S) and (R) enantiomers of Necrocide 1 is most clearly demonstrated through quantitative cell viability assays. The active (S)-isomer exhibits potent cytotoxicity against sensitive human cancer cell lines, while the (R)-isomer shows no significant effect even at much higher concentrations.

Table 1: Comparative Cytotoxicity of Necrocide 1 Stereoisomers

| Compound | Cell Line | Assay Type | Time Point (hours) | Activity Metric | Value | Reference |

| (S)-Necrocide 1 | MCF-7 (Breast Cancer) | WST-1 | 24 | EC50 | ~10 nM | |

| This compound | MCF-7 (Breast Cancer) | WST-1 | 24 | % Viability @ 10 nM | ~100% | |

| (S)-Necrocide 1 | PC-3 (Prostate Cancer) | Not Specified | 72 | IC50 | 2 nM | |

| (S)-Necrocide 1 | MDA-MB-468 | Not Specified | 24 | Necrotic Death | Potent Induction |

Note: WST-1 is a water-soluble tetrazolium salt used to measure cellular metabolic activity, which is an indicator of cell viability.

Mechanism of Action of (S)-Necrocide 1

To understand the inertness of the (R)-isomer, it is essential to detail the mechanism of the active (S)-isomer. The cytotoxic effect of (S)-Necrocide 1 is initiated through a signaling cascade that culminates in overwhelming mitochondrial oxidative stress.

-

Mitochondrial ROS Production: (S)-Necrocide 1 rapidly provokes a significant increase in mitochondrial ROS, specifically superoxide (B77818). This has been confirmed using fluorescent probes like MitoSOX.

-

Mitochondrial Permeability Transition: The increase in ROS contributes to mitochondrial membrane permeabilization (MMP), leading to a loss of the mitochondrial transmembrane potential (Δψm).

-

Execution of Necrotic Cell Death: This mitochondrial dysfunction leads to a non-apoptotic, necrotic cell death characterized by cellular swelling and loss of plasma membrane integrity. This process is not inhibited by blockers of apoptosis, necroptosis, or ferroptosis.

The biological inertness of this compound strongly implies that it is unable to initiate this cascade, likely due to a failure to engage with the initial molecular target responsible for triggering mitochondrial ROS production. The precise target remains uncharacterized, but the stereospecificity points to a specific binding pocket or interaction site.

Experimental Protocols

The following protocols are foundational for characterizing the differential activity of Necrocide 1 stereoisomers.

Protocol 4.1: Cell Viability Assessment via Tetrazolium Salt Reduction Assay (MTT/WST-1)

This protocol assesses the metabolic activity of cells as an indicator of viability. Viable cells reduce a tetrazolium salt (e.g., MTT, WST-1) to a colored formazan (B1609692) product.

Materials:

-

96-well cell culture plates

-

Human cancer cell line (e.g., MCF-7)

-

Complete culture medium (e.g., DMEM + 10% FBS)

-

(S)-Necrocide 1 and this compound (dissolved in DMSO)

-

Tetrazolium salt solution (e.g., WST-1 reagent)

-

Solubilization buffer (for MTT assay)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 18-24 hours to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of (S)-Necrocide 1 and this compound in culture medium. Remove the medium from the wells and add 100 µL of the compound dilutions. Include vehicle-only (DMSO) wells as a negative control.

-

Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO₂ incubator.

-

Assay Development:

-

For WST-1: Add 10 µL of WST-1 reagent to each well. Incubate for 1-4 hours at 37°C.

-

For MTT: Add 10 µL of MTT solution (5 mg/mL) to each well and incubate for 2-4 hours. Afterwards, add 100 µL of solubilization solution and mix thoroughly to dissolve the formazan crystals.

-

-

Data Acquisition: Measure the absorbance of the wells using a microplate reader at the appropriate wavelength (e.g., ~450 nm for WST-1, ~570 nm for MTT).

-

Analysis: Normalize the absorbance values to the vehicle-treated control wells to determine the percentage of cell viability. Plot the results as a dose-response curve to calculate EC₅₀/IC₅₀ values.

Protocol 4.2: Detection of Mitochondrial Superoxide with MitoSOX Red

This protocol uses a fluorescent probe that specifically targets mitochondria and fluoresces upon oxidation by superoxide.

Materials:

-

Cell culture plates or coverslips for microscopy

-

Human cancer cell line (e.g., MCF-7)

-

(S)-Necrocide 1 and this compound

-

MitoSOX™ Red reagent (typically 5 mM stock in DMSO)

-

HBSS (Hank's Balanced Salt Solution) or other suitable buffer

-

Fluorescence microscope or flow cytometer

Procedure:

-

Cell Preparation: Culture cells on a suitable vessel (e.g., glass-bottom dish for microscopy).

-

Probe Loading: Prepare a 2-5 µM working solution of MitoSOX Red in warm HBSS. Remove the culture medium, wash the cells once with warm HBSS, and add the MitoSOX working solution. Incubate for 10-20 minutes at 37°C, protected from light.

-

Washing: Gently wash the cells three times with warm HBSS to remove excess probe.

-

Compound Treatment: Add fresh, warm culture medium containing the desired concentration of (S)-Necrocide 1, this compound, or vehicle control.

-

Incubation and Imaging: Incubate the cells for the desired treatment time (e.g., 1-4 hours). Capture fluorescent images using a microscope with appropriate filters (e.g., excitation/emission ~510/580 nm) or analyze by flow cytometry.

-

Analysis: Quantify the fluorescence intensity per cell or per field of view. A significant increase in fluorescence in (S)-Necrocide 1-treated cells compared to this compound and vehicle controls indicates mitochondrial superoxide production.

Mandatory Visualizations

Diagram 5.1: Signaling Pathway of Active (S)-Necrocide 1

Caption: Signaling cascade initiated by the active (S)-Necrocide 1 isomer.

Diagram 5.2: Experimental Workflow for Stereoisomer Comparison

Caption: Workflow for comparative analysis of Necrocide 1 stereoisomers.

Diagram 5.3: Logical Basis for this compound Inertness

Caption: The logical relationship between stereochemistry and bioactivity.

References

Methodological & Application

Application Notes: (R)-Necrocide 1 as a Negative Control

References

- 1. Noninvasive and Safe Cell Viability Assay for Breast Cancer MCF-7 Cells Using Natural Food Pigment - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Inhibition of human prostate cancer (PC-3) cells and targeting of PC-3-derived prostate cancer stem cells with koenimbin, a natural dietary compound from Murraya koenigii (L) Spreng - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

Application Notes and Protocols: (R)-Necrocide 1 as a Control in MCF-7 Cell Experiments

Audience: Researchers, scientists, and drug development professionals.

Introduction

(R)-Necrocide 1 is the inactive stereoisomer of (S)-Necrocide 1, a potent inducer of a non-apoptotic, necrotic cell death pathway in various cancer cell lines, including the human breast carcinoma cell line MCF-7.[1][2] Due to its lack of cytotoxic activity, this compound serves as an ideal negative control in experiments investigating the specific effects of (S)-Necrocide 1.[1] These application notes provide detailed protocols for using this compound in control experiments in MCF-7 cells, including recommended concentrations and methodologies for assessing cell viability and the mechanism of cell death.

Data Presentation

The following table summarizes the recommended concentration for this compound as a negative control and the reported cytotoxic concentration for the active (S)-Necrocide 1 in MCF-7 cells.

| Compound | Cell Line | Recommended Control Concentration | Reported IC50 of Active Form ((S)-Necrocide 1) | Key Observations |

| This compound | MCF-7 | Up to 10 µM | < 15 nM | Did not reduce metabolic activity.[1] |

Signaling Pathway of (S)-Necrocide 1-Induced Necrosis

While this compound is inactive, understanding the pathway of its active counterpart is crucial for designing control experiments. (S)-Necrocide 1 induces a regulated form of necrosis that is independent of caspases, necroptosis, pyroptosis, and ferroptosis.[1] The pathway involves the production of mitochondrial reactive oxygen species (ROS) and is dependent on mitochondrial permeability transition.

References

Application Notes and Protocols for (R)-Necrocide 1 in Immunogenic Cell Death Assays

For Researchers, Scientists, and Drug Development Professionals

Introduction

(R)-Necrocide 1 is an experimental small molecule that has been identified as a potent inducer of a non-apoptotic, necrotic form of cell death in various human cancer cell lines.[1][2][3] Unlike its stereoisomer, the (R) enantiomer selectively triggers a regulated necrosis pathway that is independent of TNF signaling and distinct from established necroptosis, pyroptosis, and ferroptosis.[1][2] The mechanism of action is linked to the induction of mitochondrial reactive oxygen species (ROS) and the mitochondrial permeability transition.

A critical feature of this compound-induced cell death is its immunogenic nature. This is characterized by the release of Damage-Associated Molecular Patterns (DAMPs), which are endogenous molecules that can initiate and perpetuate an immune response. The key hallmarks of immunogenic cell death (ICD) induced by this compound include the surface exposure of calreticulin (B1178941) (CRT), the secretion of adenosine (B11128) triphosphate (ATP), and the release of high mobility group box 1 (HMGB1). These DAMPs play a crucial role in recruiting and activating antigen-presenting cells (APCs), such as dendritic cells, thereby promoting an anti-tumor immune response.

These application notes provide detailed protocols for utilizing this compound to induce and subsequently measure the key markers of immunogenic cell death in cancer cell lines.

Data Presentation

The following table summarizes the expected quantitative outcomes from the described experimental protocols when using this compound to induce immunogenic cell death. Values are illustrative and will vary depending on the cell line, experimental conditions, and concentration of this compound used.

| Parameter Measured | Assay Method | Expected Outcome with this compound | Positive Control | Negative Control |

| Calreticulin (CRT) Exposure | Flow Cytometry | Significant increase in the percentage of CRT-positive cells. | Doxorubicin | Vehicle (DMSO) |

| ATP Release | Luminescence-based Assay | Dose-dependent increase in extracellular ATP concentration. | Doxorubicin | Vehicle (DMSO) |

| HMGB1 Release | ELISA / Lumit™ Immunoassay | Time-dependent increase in extracellular HMGB1 concentration. | Doxorubicin | Vehicle (DMSO) |

| Cell Viability | MTT / CellTiter-Glo® Assay | Dose-dependent decrease in cell viability. | Staurosporine | Vehicle (DMSO) |

Signaling Pathways and Experimental Workflow

This compound-Induced Immunogenic Cell Death Pathway

Caption: Signaling cascade initiated by this compound leading to immunogenic cell death.

General Experimental Workflow for ICD Assays

Caption: Step-by-step workflow for assessing ICD markers induced by this compound.

Experimental Protocols

Protocol 1: Assessment of Calreticulin (CRT) Exposure by Flow Cytometry

This protocol details the detection of CRT translocated to the cell surface, an early hallmark of immunogenic cell death.

Materials:

-

Cancer cell line of interest (e.g., U2OS, MCF-7)

-

This compound (and its inactive stereoisomer as a negative control)

-

Doxorubicin (positive control)

-

DMSO (vehicle control)

-

Complete cell culture medium

-

Phosphate-Buffered Saline (PBS)

-

FACS buffer (PBS with 2% FBS)

-

Anti-Calreticulin antibody (surface staining certified), conjugated to a fluorophore (e.g., Alexa Fluor 488)

-

Propidium Iodide (PI) or DAPI for cell viability staining

-

Flow cytometer

Procedure:

-

Cell Seeding: Seed cells in a 6-well plate at a density that will result in 50-70% confluency at the time of treatment.

-

Treatment: The following day, treat the cells with varying concentrations of this compound. Include wells for the inactive stereoisomer, a positive control (e.g., Doxorubicin), and a vehicle control (DMSO).

-

Incubation: Incubate the cells for a predetermined time (e.g., 4-24 hours).

-

Cell Harvesting: Gently collect the supernatant (which may contain dead cells) and wash the adherent cells with PBS. Detach the adherent cells using a non-enzymatic cell dissociation solution to preserve surface epitopes. Combine the supernatant and the detached cells.

-

Staining:

-

Wash the cells twice with cold FACS buffer by centrifugation (300 x g for 5 minutes).

-

Resuspend the cell pellet in 100 µL of FACS buffer containing the anti-Calreticulin antibody at the manufacturer's recommended concentration.

-

Incubate for 30-60 minutes at 4°C in the dark.

-

Wash the cells twice with cold FACS buffer.

-

Resuspend the cells in 200-500 µL of FACS buffer containing a viability dye like PI or DAPI.

-

-

Flow Cytometry Analysis: Analyze the samples on a flow cytometer. Gate on the live cell population (PI/DAPI negative) and quantify the percentage of cells positive for CRT staining.

Protocol 2: Measurement of Extracellular ATP Release

This protocol describes the quantification of ATP released into the culture medium, a key "find-me" signal in ICD.

Materials:

-

Cancer cell line of interest

-

This compound

-

Doxorubicin (positive control)

-

DMSO (vehicle control)

-

96-well white, clear-bottom plates

-

Luminescence-based ATP detection kit (e.g., CellTiter-Glo® Luminescent Cell Viability Assay used for extracellular ATP, or a specific extracellular ATP assay kit)

-

Luminometer

Procedure:

-

Cell Seeding: Seed cells in a 96-well white, clear-bottom plate at an appropriate density.

-

Treatment: Treat cells with a serial dilution of this compound and controls.

-

Incubation: Incubate for the desired time points (e.g., 1, 4, 8, 24 hours).

-

Supernatant Collection: Carefully collect a small aliquot (e.g., 20-50 µL) of the cell culture supernatant from each well.

-

ATP Measurement:

-

Follow the manufacturer's instructions for the chosen ATP detection kit. Typically, this involves adding the ATP detection reagent to the collected supernatant.

-

Incubate for a short period to allow the luminescent signal to stabilize.

-

Measure the luminescence using a plate-reading luminometer.

-

-

Data Analysis: Generate a standard curve using known concentrations of ATP. Calculate the concentration of ATP in the supernatants based on the standard curve.

Protocol 3: Quantification of HMGB1 Release

This protocol outlines the measurement of HMGB1 released from the nucleus of dying cells, a late-stage marker of ICD.

Materials:

-

Cancer cell line of interest

-

This compound

-

Doxorubicin (positive control)

-

DMSO (vehicle control)

-

24-well or 96-well plates

-

HMGB1 ELISA kit or a homogeneous immunoassay (e.g., Lumit™ HMGB1 Immunoassay)

-

Plate reader (for ELISA) or Luminometer (for Lumit™)

Procedure:

-

Cell Seeding and Treatment: Follow steps 1 and 2 as described in Protocol 2.

-

Incubation: Incubate cells for a longer duration, as HMGB1 release is a later event (e.g., 24-48 hours).

-

Supernatant Collection: Collect the cell culture supernatant. It is recommended to centrifuge the supernatant to pellet any cell debris.

-

HMGB1 Quantification (ELISA):

-

Perform the ELISA according to the kit manufacturer's protocol. This generally involves adding the supernatant to a pre-coated plate, followed by incubation with detection antibodies and a substrate.

-

Measure the absorbance using a microplate reader.

-

Calculate the HMGB1 concentration from a standard curve.

-

-

HMGB1 Quantification (Homogeneous Immunoassay):

-

For assays like the Lumit™ HMGB1 Immunoassay, follow the simplified "add-mix-measure" protocol. This typically involves adding the detection reagents directly to the wells containing the cells and supernatant, incubating, and then reading the luminescence.

-

This method offers a higher throughput and avoids sample transfer steps.

-

-

Data Analysis: Determine the concentration of HMGB1 in the samples and compare the levels between treated and control groups.

Conclusion

The protocols outlined in these application notes provide a robust framework for researchers to investigate the induction of immunogenic cell death by this compound. By systematically measuring the canonical hallmarks of ICD—calreticulin exposure, ATP secretion, and HMGB1 release—investigators can effectively characterize the immunogenic potential of this novel compound and its implications for cancer therapy. Consistent and reproducible data generation using these standardized assays is crucial for advancing our understanding of regulated necrosis and its role in stimulating anti-tumor immunity.

References

Application of (R)-Necrocide 1 in TRPM4 Channel Studies

For Researchers, Scientists, and Drug Development Professionals

Introduction

(R)-Necrocide 1 is a potent and selective agonist of the Transient Receptor Potential Melastatin 4 (TRPM4) channel, a calcium-activated non-selective cation channel.[1] Its activation of TRPM4 triggers a specific form of regulated cell death known as "necrosis by sodium overload" (NECSO).[2][3][4][5] This unique mechanism of action makes this compound a valuable pharmacological tool for investigating the physiological and pathophysiological roles of the TRPM4 channel. These application notes provide detailed protocols for utilizing this compound in key experimental paradigms to study TRPM4 function, including electrophysiology, calcium imaging, and cell viability assays.

Mechanism of Action

This compound specifically binds to and activates the human TRPM4 channel, leading to a sustained influx of sodium ions (Na⁺) into the cell.[1][2] This massive Na⁺ influx results in rapid membrane depolarization, cellular swelling (oncosis), and eventual rupture of the plasma membrane, culminating in necrotic cell death.[2][6] Notably, this process is distinct from other forms of regulated cell death such as apoptosis, necroptosis, and pyroptosis.[5] The activation of TRPM4 by this compound also leads to the release of damage-associated molecular patterns (DAMPs), suggesting a potential role in modulating immune responses.[7]

Quantitative Data Summary

The following tables summarize the key quantitative parameters of this compound activity on human TRPM4 and its effects on cancer cell lines.

Table 1: Potency of this compound on Human TRPM4

| Parameter | Value | Cell Line | Species |

| EC₅₀ | 306.3 nM | HEK293T (overexpressing hTRPM4) | Human |

EC₅₀ (Half-maximal effective concentration) represents the concentration of this compound that elicits 50% of the maximal response of the human TRPM4 channel.

Table 2: Antiproliferative Activity of this compound

| Cell Line | IC₅₀ (72h) | Cancer Type |

| MCF-7 | 0.48 nM | Breast Cancer |

| PC3 | 2 nM | Prostate Cancer |

IC₅₀ (Half-maximal inhibitory concentration) is the concentration of a drug that is required for 50% inhibition of cell proliferation in vitro.

Signaling Pathway

The activation of the TRPM4 channel by this compound initiates a well-defined signaling cascade leading to necrotic cell death.

References

- 1. benchchem.com [benchchem.com]

- 2. Detection of Necrosis by Release of Lactate Dehydrogenase (LDH) Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Fura-2 AM calcium imaging protocol | Abcam [abcam.com]

- 4. Persistent activation of TRPM4 triggers necrotic cell death characterized by sodium overload - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Propidium Iodide Assay Protocol | Technical Note 183 [denovix.com]

- 7. Plasma Membrane Channel TRPM4 Mediates Immunogenic Therapy-Induced Necrosis - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols: (R)-Necrocide 1 Treatment for Prostate Cancer Cell Lines

Introduction

Extensive literature search reveals that (R)-Necrocide 1 is the inactive stereoisomer of the anti-cancer compound Necrocide 1 (NC1).[1][2][3] The active form, (S')-3-cycloheptyl-3-(4-hydroxyphenyl)6-methoxy-7-methyl-1,3-dihydroindole-2-one, referred to as NC1, induces a regulated, non-apoptotic form of necrosis in various cancer cell lines.[1][2] Conversely, the (R) isomer has been consistently reported as inactive.[1]

Therefore, a treatment protocol for this compound in prostate cancer cell lines is not available in the current scientific literature, as it does not exhibit the cytotoxic effects observed with its (S') counterpart. The following sections will detail the known mechanism of the active Necrocide 1 to provide context for researchers interested in this class of compounds.

Necrocide 1-Induced Cell Death Pathway

Necrocide 1 (the active (S') isomer) induces a unique form of regulated necrosis that is independent of the established necroptosis, ferroptosis, and pyroptosis pathways.[1][2] This cell death mechanism is characterized by its reliance on mitochondrial permeability transition and the production of reactive oxygen species (ROS).[1] Unlike necroptosis, NC1-induced necrosis is not dependent on RIPK1, RIPK3, or MLKL.[1][4]

The key signaling events in NC1-induced necrosis are outlined below:

Caption: Signaling pathway of active (S')-Necrocide 1 induced regulated necrosis.

Experimental Protocols for Studying Necrocide 1

While no protocols exist for the inactive this compound, the following are standard methodologies used to investigate the effects of the active (S')-Necrocide 1 on cancer cell lines. These can be adapted for prostate cancer cell lines such as PC-3, DU145, and LNCaP.

1. Cell Viability Assay (MTS/MTT Assay)

This assay determines the cytotoxic effects of a compound on cell proliferation.

-

Materials:

-

Prostate cancer cell lines (e.g., PC-3, DU145)

-

Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)

-

96-well plates

-

(S')-Necrocide 1 (and this compound as a negative control)

-

MTS or MTT reagent

-

Plate reader

-

-

Protocol:

-

Seed prostate cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

-

Prepare serial dilutions of (S')-Necrocide 1 and this compound in complete medium.

-

Treat the cells with varying concentrations of the compounds and a vehicle control (e.g., DMSO).

-

Incubate for the desired time points (e.g., 24, 48, 72 hours).

-

Add MTS or MTT reagent to each well according to the manufacturer's instructions.

-

Incubate for 1-4 hours.

-

Measure the absorbance at the appropriate wavelength using a plate reader.

-

Calculate cell viability as a percentage of the vehicle-treated control.

-

Caption: Workflow for a typical cell viability assay.

2. Reactive Oxygen Species (ROS) Detection

This protocol measures the intracellular production of ROS.

-

Materials:

-

Prostate cancer cells

-

6-well plates

-

(S')-Necrocide 1

-

DCFDA or similar ROS-sensitive fluorescent dye

-

Flow cytometer or fluorescence microscope

-

-

Protocol:

-

Seed cells in 6-well plates and grow to 70-80% confluency.

-

Treat cells with (S')-Necrocide 1 for the desired time.

-

Incubate the cells with DCFDA dye according to the manufacturer's protocol.

-

Wash the cells with PBS.

-

Analyze the fluorescence intensity using a flow cytometer or visualize under a fluorescence microscope.

-

3. Western Blot Analysis for Cell Death Markers

This technique is used to detect the expression levels of proteins involved in cell death pathways.

-

Materials:

-

Treated and untreated cell lysates

-

Protein quantification assay (e.g., BCA)

-

SDS-PAGE gels and running buffer

-

Transfer apparatus and buffer

-

PVDF or nitrocellulose membranes

-

Blocking buffer (e.g., 5% non-fat milk in TBST)

-

Primary antibodies (e.g., against RIPK1, RIPK3, MLKL, Caspase-3, PARP)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

-

-

Protocol:

-

Lyse cells and quantify protein concentration.

-

Separate proteins by SDS-PAGE.

-

Transfer proteins to a membrane.

-

Block the membrane to prevent non-specific antibody binding.

-

Incubate with primary antibodies overnight at 4°C.

-

Wash and incubate with secondary antibodies.

-

Detect protein bands using a chemiluminescent substrate and an imaging system.

-

Quantitative Data Summary

As no studies have been conducted using this compound due to its inactivity, there is no quantitative data to present for this compound. For the active (S')-Necrocide 1, cytotoxic concentrations are typically in the nanomolar range in various cancer cell lines, though specific IC50 values for prostate cancer cell lines are not detailed in the provided search results.

| Compound | Target Cell Line | Parameter | Value | Reference |

| This compound | Prostate Cancer | IC50 | Not Available | - |

| (S')-Necrocide 1 | Human Cancer Cell Lines | Effective Concentration | Nanomolar range | [2][3] |

The current body of scientific research does not support the use of this compound as a treatment for prostate cancer cell lines due to its established inactivity.[1] Researchers interested in the therapeutic potential of Necrocide 1 should focus on its active (S') stereoisomer. The protocols and background information provided here serve as a guide for investigating the effects of active Necrocide 1 and understanding its unique mechanism of inducing regulated necrosis.

References

- 1. Necrocide 1 mediates necrotic cell death and immunogenic response in human cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Necrocide 1 mediates necrotic cell death and immunogenic response in human cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

Application Notes and Protocols: Staining Methods to Confirm Inactivity of (R)-Necrocide 1

For Researchers, Scientists, and Drug Development Professionals

Introduction

(R)-Necrocide 1 is a small molecule inducer of a novel form of regulated necrosis, independent of the well-characterized necroptosis, pyroptosis, and ferroptosis pathways.[1][2] Its mechanism of action involves the activation of the transient receptor potential melastatin 4 (TRPM4) channel, leading to a massive influx of sodium ions.[3] This ionic imbalance triggers mitochondrial reactive oxygen species (ROS) production, culminating in necrotic cell death.[1][3] Notably, this process is characterized by features of immunogenic cell death (ICD), including the surface exposure of calreticulin (B1178941), and the release of ATP and high mobility group box 1 (HMGB1).[1][3] The inactive stereoisomer of this compound serves as a critical negative control in experimental setups, and confirming its lack of activity is essential for validating the specific effects of the active compound.[4]

These application notes provide detailed protocols for various staining methods to confirm the inactivity of this compound by comparing its effects to the active compound and untreated controls.

Core Principles of Inactivity Confirmation

To confirm the inactivity of this compound, a series of assays should be performed to demonstrate its inability to induce the key cellular and molecular events characteristic of the active compound. These include:

-

Maintaining Plasma Membrane Integrity: Unlike the active form, the inactive isomer should not cause membrane rupture.

-

No Increase in Intracellular Sodium: The inactive form should not activate TRPM4 channels to cause a sodium influx.

-

Absence of Mitochondrial ROS Production: The downstream effect of mitochondrial ROS generation should not be observed.

-

Lack of Immunogenic Cell Death Markers: The translocation of calreticulin and release of DAMPs like ATP and HMGB1 should not be induced.

Data Presentation: Summary of Expected Quantitative Results

The following table summarizes the expected outcomes from the described staining methods when comparing the effects of the active this compound, its inactive stereoisomer, and a vehicle control.

| Assay | Parameter Measured | Vehicle Control | Inactive this compound | Active this compound |

| Annexin V & Propidium Iodide Staining | % PI Positive Cells | Low | Low | High |

| % Annexin V Positive / PI Negative Cells | Low | Low | Low | |

| Intracellular Sodium Staining | Mean Fluorescence Intensity | Baseline | Baseline | Significantly Increased |

| Mitochondrial ROS Staining (MitoSOX) | Mean Fluorescence Intensity | Baseline | Baseline | Significantly Increased |

| Calreticulin Surface Staining | % Calreticulin Positive Cells | Low | Low | High |

| Extracellular ATP Assay | Luminescence (RLU) | Baseline | Baseline | Significantly Increased |

| Extracellular HMGB1 Assay | Absorbance/Luminescence | Baseline | Baseline | Significantly Increased |

Experimental Protocols

Protocol 1: Assessment of Cell Viability using Annexin V and Propidium Iodide Staining

This protocol distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells based on plasma membrane integrity and phosphatidylserine (B164497) exposure.[5][6]

Principle: Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for phosphatidylserine (PS), which is translocated to the outer leaflet of the plasma membrane in apoptotic cells. Propidium iodide (PI) is a fluorescent nucleic acid stain that cannot cross the intact plasma membrane of live cells and is therefore used to identify necrotic or late apoptotic cells with compromised membrane integrity.[5][7]

Methodology:

Materials:

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

-

Phosphate-buffered saline (PBS)

-

6-well plates

-

Cell line of interest

-

This compound (active)

-

Inactive this compound

-

Vehicle control (e.g., DMSO)

-

Fluorescence microscope or flow cytometer

Procedure (for Adherent Cells):

-

Seed cells in 6-well plates and culture to 70-80% confluency.

-

Treat cells with the desired concentrations of active this compound, inactive this compound, or vehicle control for the appropriate incubation time.

-

Carefully collect the culture medium, which contains detached dead cells.

-

Wash the adherent cells once with PBS.

-

Detach the adherent cells using a gentle cell scraper or trypsin-free dissociation solution.

-

Combine the detached cells with the collected medium from step 3.

-

Centrifuge the cell suspension at 300 x g for 5 minutes and discard the supernatant.

-

Wash the cells twice with cold PBS.

-

Resuspend the cell pellet in 1X Binding Buffer to a concentration of 1 x 10^6 cells/mL.

-

To 100 µL of the cell suspension, add 5 µL of Annexin V-FITC and 5 µL of PI solution.[6]

-

Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[8]

-

Add 400 µL of 1X Binding Buffer to each tube.

-

Analyze the cells immediately by flow cytometry or fluorescence microscopy.

Data Analysis:

-

Flow Cytometry: Quantify the percentage of cells in each quadrant:

-

Lower-left (Annexin V- / PI-): Live cells

-

Lower-right (Annexin V+ / PI-): Early apoptotic cells

-

Upper-right (Annexin V+ / PI+): Late apoptotic/necrotic cells

-

Upper-left (Annexin V- / PI+): Necrotic cells

-

-

Fluorescence Microscopy: Observe the staining pattern. Live cells show no fluorescence, early apoptotic cells show green plasma membrane staining, and necrotic cells show red nuclear staining.

Protocol 2: Measurement of Intracellular Sodium Concentration

Principle: Fluorescent indicators like Sodium Green or Asante Natrium Green-2 (ANG-2) exhibit an increase in fluorescence intensity upon binding to intracellular sodium ions.[9][10][11] This allows for the quantification of changes in intracellular sodium concentration.

Methodology:

Materials:

-

Sodium-sensitive fluorescent dye (e.g., Sodium Green, Asante Natrium Green-2 AM)

-

Pluronic F-127

-

Hanks' Balanced Salt Solution (HBSS) or other suitable buffer

-

96-well black, clear-bottom plates

-

Fluorescence plate reader or fluorescence microscope

Procedure:

-

Seed cells in a 96-well black, clear-bottom plate.

-

Prepare a loading solution of the sodium indicator (e.g., 5 µM Asante Natrium Green-2 AM with 0.02% Pluronic F-127 in HBSS).

-

Remove the culture medium and wash the cells once with HBSS.

-

Add the loading solution to the cells and incubate for 30-60 minutes at 37°C.

-

Wash the cells twice with HBSS to remove excess dye.

-

Add HBSS containing the desired concentrations of active this compound, inactive this compound, or vehicle control.

-